molecular formula C13H12Cl3N B1453091 (2-Chlorophenyl)(4-chlorophenyl)methanamine hydrochloride CAS No. 1333676-58-6

(2-Chlorophenyl)(4-chlorophenyl)methanamine hydrochloride

Cat. No. B1453091
M. Wt: 288.6 g/mol
InChI Key: DVIBUXXKGRGGNO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be represented by its InChI code. For example, the InChI code for “(2-chlorophenyl) (4-methylphenyl)methanamine hydrochloride” is 1S/C14H14ClN.ClH/c1-10-6-8-11 (9-7-10)14 (16)12-4-2-3-5-13 (12)15;/h2-9,14H,16H2,1H3;1H .

Scientific Research Applications

Synthesis of Pharmaceutical Compounds

(2-Chlorophenyl)(4-chlorophenyl)methanamine hydrochloride has been utilized as an intermediate in the synthesis of various pharmaceutical compounds. One notable example is its use in the improved industrial synthesis of the antidepressant sertraline hydrochloride. This synthesis process leverages intermediates like N-[4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]-methanamine N-oxide, offering advantages in terms of yield and environmental safety (Vukics et al., 2002). Similarly, a simplified process for preparing N-[4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]methanamine, a key intermediate in sertraline hydrochloride synthesis, demonstrates a cleaner and more efficient alternative to traditional methods (Taber et al., 2004).

Crystal Structure Analysis

The compound has been involved in crystal structure studies, providing insights into molecular conformations and interactions. For instance, the crystal structure of (S)-(+)-ketamine hydrochloride, where (2-Chlorophenyl)(4-chlorophenyl)methanamine hydrochloride plays a role, has been determined, revealing the compound's potential in anesthetic applications (Hakey et al., 2008).

Photogeneration and Reactivity Studies

Studies have also delved into the photogeneration and reactivity of certain aryl cations derived from aromatic halides, with compounds like 4-chlorophenol and 4-chloroanisole leading mainly to reductive dehalogenation. Such studies provide insights into the chemical behavior and potential applications of these compounds in various reactions (Protti et al., 2004).

Chemical Synthesis and Optimization

The compound has been used in various chemical synthesis processes, demonstrating its versatility in creating different chemical structures. For instance, the synthesis of 2-aryl-4-(2-hydroxyetiyl)-2-morpholinol hydrochloride involved using (2-Chlorophenyl)(4-chlorophenyl)methanamine hydrochloride, showcasing the compound's role in creating structurally diverse molecules (Peng, 2004).

Environmental and Catalytic Studies

The compound has also been part of studies focusing on environmental remediation and catalytic processes. For example, research on the hydrodechlorination reactivity of chlorophenols over Raney Ni catalysts demonstrates the compound's involvement in significant chemical transformations, pertinent to environmental cleanup efforts (Ma et al., 2010).

properties

IUPAC Name

(2-chlorophenyl)-(4-chlorophenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2N.ClH/c14-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)15;/h1-8,13H,16H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVIBUXXKGRGGNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C2=CC=C(C=C2)Cl)N)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Chlorophenyl)(4-chlorophenyl)methanamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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